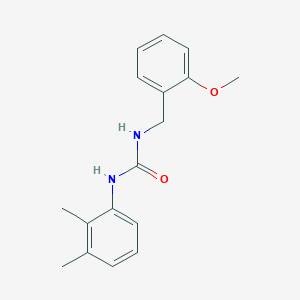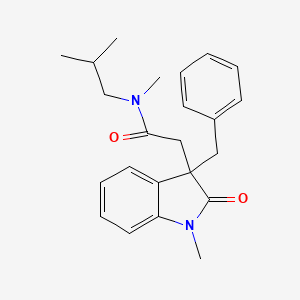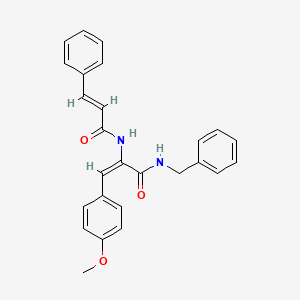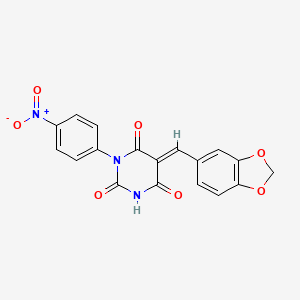
N-(2,3-dimethylphenyl)-N'-(2-methoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-N'-(2-methoxybenzyl)urea, commonly known as DMU-212, is a synthetic compound with potential therapeutic applications. It belongs to the class of N-aryl-N'-benzyl ureas and has been studied extensively for its biological activities. DMU-212 has shown promising results in preclinical studies, making it a potential candidate for drug development.
Mechanism of Action
The exact mechanism of action of DMU-212 is not fully understood. However, it has been suggested that DMU-212 exerts its biological effects by inhibiting the activity of protein kinase C (PKC) isoforms. PKC is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity by DMU-212 has been shown to result in the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
DMU-212 has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of PKC isoforms, resulting in the inhibition of cancer cell proliferation and induction of apoptosis. DMU-212 has also been found to have neuroprotective effects in animal models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation, which are known to play a role in the pathogenesis of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DMU-212 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been extensively studied, and its biological activities are well-characterized. However, DMU-212 has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, DMU-212 has not yet been tested in clinical trials, so its safety and efficacy in humans are not known.
Future Directions
There are several future directions for DMU-212 research. One potential direction is to investigate its efficacy in clinical trials for the treatment of cancer and neurodegenerative diseases. Another potential direction is to study its mechanism of action in more detail, including its effects on other cellular pathways. Additionally, DMU-212 could be modified to improve its pharmacokinetic properties, such as its bioavailability and half-life, which could improve its efficacy as a therapeutic agent. Overall, DMU-212 has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.
Synthesis Methods
DMU-212 can be synthesized using a simple two-step reaction. The first step involves the reaction of 2,3-dimethylphenyl isocyanate with 2-methoxybenzylamine to form the intermediate product, N-(2,3-dimethylphenyl)-N'-(2-methoxybenzyl)carbodiimide. The second step involves the reaction of the intermediate product with urea to form DMU-212.
Scientific Research Applications
DMU-212 has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. DMU-212 has been found to have anti-proliferative and anti-metastatic effects on cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[(2-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-7-6-9-15(13(12)2)19-17(20)18-11-14-8-4-5-10-16(14)21-3/h4-10H,11H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTMVMPVXMBHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alaninate](/img/structure/B5367762.png)

![3-methyl-7-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5367767.png)
![1-[(5-methyl-3-thienyl)carbonyl]azocane](/img/structure/B5367774.png)
![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid](/img/structure/B5367778.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-[4-(methylamino)piperidin-1-yl]nicotinamide](/img/structure/B5367792.png)
![2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5367809.png)


![2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5367831.png)

![5-{2-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5367838.png)
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-2-ethylpiperidine](/img/structure/B5367839.png)
